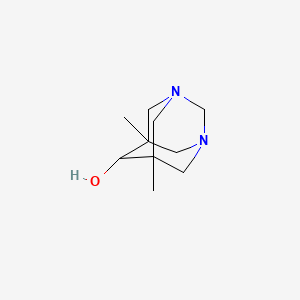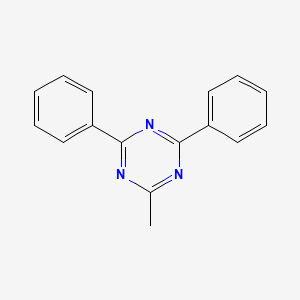
2-Methyl-4,6-diphenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The compound’s structure consists of a triazine ring substituted with two phenyl groups and one methyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the aniline derivatives .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products Formed:
Oxidation: Triazine oxides
Reduction: Reduced triazine derivatives
Substitution: Substituted triazine derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2,4,6-Tri(phenyl)-1,3,5-triazine
- 2,4,6-Tri(methyl)-1,3,5-triazine
Comparison: 2-Methyl-4,6-diphenyl-1,3,5-triazine is unique due to the presence of both phenyl and methyl groups on the triazine ring. This combination imparts distinct chemical and physical properties compared to other triazine derivatives. For instance, the methyl group can influence the compound’s reactivity and solubility, while the phenyl groups contribute to its stability and potential for π-π interactions .
Propriétés
Numéro CAS |
3599-62-0 |
|---|---|
Formule moléculaire |
C16H13N3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-methyl-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C16H13N3/c1-12-17-15(13-8-4-2-5-9-13)19-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
YONYPNNXOHWPBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


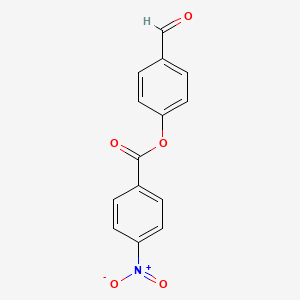
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
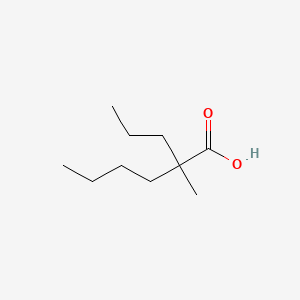

![2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B14162338.png)
![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
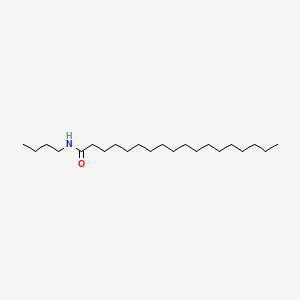
![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)
